Indane vs. Dihydrobenzofuran/Benzodioxole: Superior TRPV1 Antagonism as a Class-Level Differentiator
In a direct SAR comparison of A-region surrogates within a series of TRPV1 antagonists, indane-containing analogues exhibited significantly better antagonism than the corresponding 2,3-dihydrobenzofuran and 1,3-benzodioxole surrogates [1]. While specific IC50 values for 2-(2,3-dihydro-1H-inden-5-yl)acetamide itself are not reported, the SAR analysis provides strong class-level evidence that the indane core is superior to other common oxygen-containing bioisosteres in this target context. This implies that for any research program focused on TRPV1 modulation or similar ion channel targets where the indane scaffold is employed, 2-(2,3-dihydro-1H-inden-5-yl)acetamide serves as a critical building block that inherently leverages this scaffold advantage, unlike simple phenyl or oxygen-heterocycle alternatives.
| Evidence Dimension | TRPV1 antagonism potency (functional antagonism) |
|---|---|
| Target Compound Data | Not directly quantified for the target compound; class-level inference from indane A-region analogues |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran and 1,3-benzodioxole A-region surrogates |
| Quantified Difference | Indane A-region analogues exhibited 'better antagonism' than the comparators; a representative indane propanamide (antagonist 36) showed calcium flux IC50 = 2.0 nM and chemotaxis IC50 = 5.1 nM |
| Conditions | hTRPV1 and mTRPV1 functional assays; capsaicin-induced calcium influx and chemotaxis models |
Why This Matters
This establishes the indane scaffold as a preferred structural motif for TRPV1 antagonist development, directly justifying the procurement of this specific core building block over oxygen-containing heterocyclic alternatives for related medicinal chemistry campaigns.
- [1] Ahn, S., Kim, Y. S., Kim, M. S., Ann, J., Ha, H., Yoo, Y. D., Kim, Y. H., Blumberg, P. M., Frank-Foltyn, R., Bahrenberg, G., Stockhausen, H., Christoph, T., & Lee, J. (2020). Discovery of indane propanamides as potent and selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(3), 126838. https://doi.org/10.1016/j.bmcl.2019.126838 View Source
